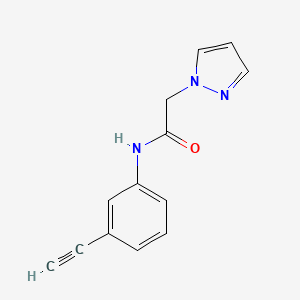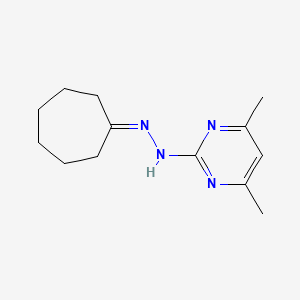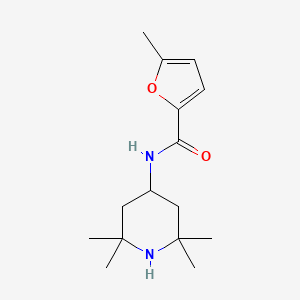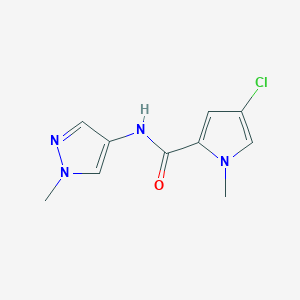
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide, also known as DMP785, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMP785 belongs to the class of pyrrole carboxamide derivatives and has been studied for its effects on the central nervous system.
Mechanism of Action
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathogenesis of various neurological disorders. By modulating the activity of mGluR5, 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also increases the levels of cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of the receptor activity without affecting other receptors. However, one limitation is the lack of human clinical trials, which limits the translation of the findings to clinical practice.
Future Directions
1. Investigating the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide on cognitive function and neuronal survival.
2. Studying the potential use of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in the treatment of other neurological disorders such as depression and anxiety.
3. Developing more potent and selective mGluR5 modulators based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide.
4. Investigating the potential use of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in combination with other drugs for synergistic effects.
In conclusion, 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide is a promising compound with potential therapeutic properties for the treatment of neurological disorders. Its mechanism of action and biochemical effects make it an interesting target for further research. However, more studies are needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 2-amino-3,5-dimethylpyrrole in the presence of a dehydrating agent. The resulting product is then purified through recrystallization.
Scientific Research Applications
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-10(15(8)3)11(16)13-9-6-12-14(2)7-9/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXPRPXGFIYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)








![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)
